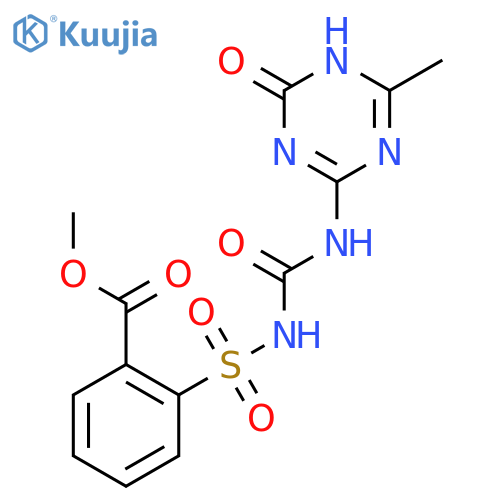Cas no 126312-31-0 (Desmethyl Metsulfuron-methyl)

Desmethyl Metsulfuron-methyl 化学的及び物理的性質
名前と識別子
-
- Desmethyl Metsulfuron-methyl
- AE F161778
- 2-[3-(4-Methyl-6-hydroxy-1,3,5-triazine-2-yl)ureidosulfonyl]benzoic acid methyl ester
-
- インチ: 1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)
- InChIKey: XCRRTPZSEWGCGA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1C(=O)OC)(NC(NC1=NC(NC(C)=N1)=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 739
- トポロジー分子極性表面積: 164
Desmethyl Metsulfuron-methyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D292350-500mg |
Desmethyl Metsulfuron-methyl |
126312-31-0 | 500mg |
$ 1608.00 | 2023-09-08 | ||
| TRC | D292350-50mg |
Desmethyl Metsulfuron-methyl |
126312-31-0 | 50mg |
$ 205.00 | 2023-09-08 |
Desmethyl Metsulfuron-methyl 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Back matter
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Desmethyl Metsulfuron-methylに関する追加情報
Desmethyl Metsulfuron-methyl and Its Role in Modern Agricultural Research: A Comprehensive Overview
Desmethyl Metsulfuron-methyl, a key metabolite of the widely used herbicide Metsulfuron-methyl, plays a significant role in agricultural research and development. This compound, with the CAS number 126312-31-0, has garnered considerable attention due to its unique chemical properties and its influence on crop management strategies. Understanding the mechanisms of action, metabolic pathways, and environmental impact of Desmethyl Metsulfuron-methyl is crucial for optimizing its application in modern agriculture.
The chemical structure of Desmethyl Metsulfuron-methyl is characterized by its molecular formula and specific functional groups, which contribute to its herbicidal activity. As a metabolite, it is formed through the biotransformation processes within plants and microorganisms. Recent studies have highlighted the importance of this metabolite in understanding the persistence and degradation of Metsulfuron-methyl in the environment. The compound's stability and mobility in soil and water make it a subject of intense research for environmental scientists.
In agricultural applications, Desmethyl Metsulfuron-methyl is primarily used as an intermediate in the synthesis of more complex herbicides. Its role in these formulations is to enhance the efficacy and selectivity of the final products. Researchers have been exploring novel ways to incorporate this metabolite into next-generation herbicides that offer improved performance while minimizing environmental impact. The development of such formulations aligns with global efforts to sustainable agriculture practices.
One of the most compelling aspects of Desmethyl Metsulfuron-methyl is its metabolic pathways in plants. Studies have shown that this compound is rapidly absorbed and translocated within plant tissues, leading to effective weed control. The understanding of these pathways has enabled scientists to develop targeted application methods that maximize efficacy while reducing off-target effects. This knowledge is particularly valuable for precision agriculture, where precise control over herbicide application is essential.
The environmental fate of Desmethyl Metsulfuron-methyl has been extensively studied due to concerns about its potential impact on non-target organisms. Research indicates that the compound degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments. This information is critical for developing best practices for its use and disposal. Efforts are ongoing to identify natural degradation mechanisms that can be harnessed to enhance the breakdown of this metabolite in the environment.
Advances in analytical chemistry have significantly improved our ability to detect and quantify Desmethyl Metsulfuron-methyl in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have become indispensable tools for researchers studying this compound. These methods allow for precise measurement of its concentrations in soil, water, and plant tissues, providing valuable data for risk assessment and regulatory compliance.
The regulatory landscape for Desmethyl Metsulfuron-methyl is shaped by its parent compound, Metsulfuron-methyl, which has been registered for use in numerous countries. Regulatory agencies continuously evaluate the safety and efficacy of both compounds to ensure they meet stringent environmental and health standards. Recent reviews by agencies such as the European Commission and the United States Environmental Protection Agency (EPA) have highlighted the need for further research on Desmethyl Metsulfuron-methyl to inform future regulatory decisions.
In conclusion, Desmethyl Metsulfuron-methyl (CAS number 126312-31-0) is a vital component in modern agricultural research. Its unique properties and role in herbicide formulations make it a subject of intense scientific investigation. By understanding its metabolic pathways, environmental impact, and analytical detection methods, researchers can develop more sustainable agricultural practices that balance productivity with environmental stewardship.
126312-31-0 (Desmethyl Metsulfuron-methyl) 関連製品
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
- 1485390-36-0(2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)
- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)